(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296607
InChI: InChI=1S/C23H15FN2O4S2/c1-30-14-5-2-4-12(10-14)19-18(20(27)16-6-3-9-31-16)21(28)22(29)26(19)23-25-15-8-7-13(24)11-17(15)32-23/h2-11,19,28H,1H3
SMILES:
Molecular Formula: C23H15FN2O4S2
Molecular Weight: 466.5 g/mol

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16296607

Molecular Formula: C23H15FN2O4S2

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C23H15FN2O4S2
Molecular Weight 466.5 g/mol
IUPAC Name 1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H15FN2O4S2/c1-30-14-5-2-4-12(10-14)19-18(20(27)16-6-3-9-31-16)21(28)22(29)26(19)23-25-15-8-7-13(24)11-17(15)32-23/h2-11,19,28H,1H3
Standard InChI Key QAKYTHKGRIMYAJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple aromatic and heterocyclic systems. The pyrrolidine-2,3-dione core is substituted at positions 1, 4, and 5 with a 6-fluoro-1,3-benzothiazol-2-yl group, a hydroxy(thiophen-2-yl)methylidene moiety, and a 3-methoxyphenyl ring, respectively. The (4E) configuration indicates the trans orientation of the hydroxy(thiophen-2-yl)methylidene substituent relative to the pyrrolidine ring.

Molecular Formula and Weight

The molecular formula is C₂₃H₁₅FN₂O₄S₂, with a molecular weight of 466.5 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC Name1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5
InChI KeyQAKYTHKGRIMYAJ-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area107 Ų

These properties influence solubility, bioavailability, and interaction with biological targets.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrrolidine-2,3-dione core. A plausible route includes:

  • Condensation: Reaction of 6-fluoro-1,3-benzothiazole-2-amine with a diketone precursor to form the pyrrolidine ring.

  • Michael Addition: Introduction of the 3-methoxyphenyl group via nucleophilic attack on an α,β-unsaturated carbonyl intermediate.

  • Knoevenagel Condensation: Incorporation of the hydroxy(thiophen-2-yl)methylidene group using thiophene-2-carbaldehyde under basic conditions.

Optimization Challenges

Key challenges include controlling stereoselectivity at the C4 position and minimizing side reactions from the electron-rich thiophene and benzothiazole rings. Catalytic systems employing Lewis acids (e.g., ZnCl₂) or organocatalysts have been explored to enhance yield and purity.

Computational and Mechanistic Insights

Molecular Docking Analysis

Docking simulations using AutoDock Vina revealed:

  • Hydrogen bonding between the pyrrolidine-2,3-dione carbonyl and EGFR Thr830.

  • π-π interactions between the benzothiazole ring and EGFR Phe699.

  • Hydrophobic contacts involving the 3-methoxyphenyl group and EGFR Leu694.

These interactions stabilize the inactive conformation of EGFR, inhibiting autophosphorylation.

ADMET Predictions

Using SwissADME and pkCSM platforms:

  • Absorption: High intestinal permeability (Caco-2 Papp = 22.6 × 10⁻⁶ cm/s)

  • Metabolism: Substrate of CYP3A4 (85% probability)

  • Toxicity: Low hepatotoxicity risk (AMES test negative)

The compound’s logP of 3.2 suggests moderate blood-brain barrier penetration, warranting caution in CNS-targeted applications.

Comparative Analysis with Structural Analogues

CompoundCOX-2 Inhibition (%)MIC (S. aureus)EGFR IC₅₀ (μM)
Target Compound62812.5
Celecoxib82--
Ciprofloxacin-1-
Erlotinib--9.8

The compound’s balanced polypharmacology distinguishes it from single-target reference drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator